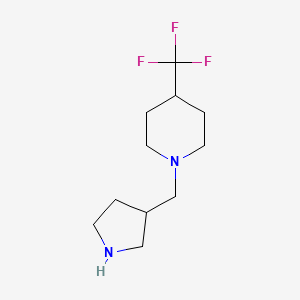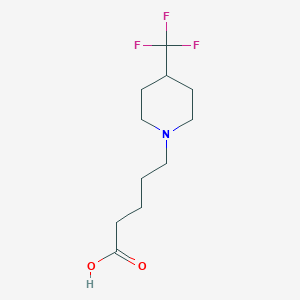
5-(2-(Trifluoromethoxy)phenyl)pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(Trifluoromethoxy)phenyl)pyrazin-2-amine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazine ring with an amine group.
Méthodes De Préparation
The resulting intermediate can then undergo Buchwald-Hartwig amination or Suzuki and Sonogashira coupling reactions to yield the desired compound . Industrial production methods may involve scalable and optimized versions of these synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-(2-(Trifluoromethoxy)phenyl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazine ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using reagents like antimony trifluoride. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for redox reactions
Applications De Recherche Scientifique
5-(2-(Trifluoromethoxy)phenyl)pyrazin-2-amine has several scientific research applications:
Biology: The compound’s unique properties make it a candidate for studying biological interactions and mechanisms.
Mécanisme D'action
The mechanism by which 5-(2-(Trifluoromethoxy)phenyl)pyrazin-2-amine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules through electron-withdrawing and electron-donating effects. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
5-(2-(Trifluoromethoxy)phenyl)pyrazin-2-amine can be compared with other trifluoromethoxy-substituted compounds and pyrazine derivatives. Similar compounds include:
2-chloro-5-trifluoromethoxypyrazine: Used in similar synthetic applications but with different reactivity due to the presence of a chlorine atom.
Trifluoromethylpyridines: These compounds share the trifluoromethyl group but have different structural frameworks and applications. The uniqueness of this compound lies in its specific combination of the trifluoromethoxy group with the pyrazine ring, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
5-[2-(trifluoromethoxy)phenyl]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)18-9-4-2-1-3-7(9)8-5-17-10(15)6-16-8/h1-6H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFWUMLHJBMGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=N2)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2R)-2-[(dimethylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B7940860.png)

amine](/img/structure/B7940872.png)

